REACTION_CXSMILES
|
[Br:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][CH:3]=1.Cl[CH2:10][C:11](=O)[CH3:12]>>[Br:1][C:2]1[N:7]2[CH:10]=[C:11]([CH3:12])[N:8]=[C:6]2[CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC(=N1)N
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
IMS
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 36 hours
|
Duration
|
36 h
|
Type
|
WASH
|
Details
|
The cartridge was washed with MeOH
|
Type
|
WASH
|
Details
|
the desired product eluted with 2 M NH3 in MeOH
|
Type
|
CUSTOM
|
Details
|
After the solvents were removed
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (Si—PPC, MeOH:Et2O, gradient 0:100 to 10:100)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC=2N1C=C(N2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 547 mg | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 43.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |